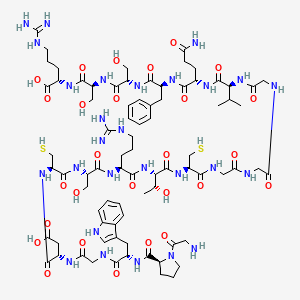

Adamtsostatin 4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C80H121N27O27S2 |

|---|---|

Molecular Weight |

1957.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[2-[[2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoic acid |

InChI |

InChI=1S/C80H121N27O27S2/c1-38(2)63(76(131)96-45(19-20-56(82)112)67(122)98-47(24-40-12-5-4-6-13-40)69(124)100-52(35-110)73(128)101-51(34-109)72(127)97-46(78(133)134)17-10-22-88-80(85)86)105-60(116)31-91-57(113)29-90-58(114)30-92-66(121)53(36-135)104-77(132)64(39(3)111)106-68(123)44(16-9-21-87-79(83)84)95-71(126)50(33-108)102-74(129)54(37-136)103-70(125)49(26-62(118)119)94-59(115)32-93-65(120)48(25-41-28-89-43-15-8-7-14-42(41)43)99-75(130)55-18-11-23-107(55)61(117)27-81/h4-8,12-15,28,38-39,44-55,63-64,89,108-111,135-136H,9-11,16-27,29-37,81H2,1-3H3,(H2,82,112)(H,90,114)(H,91,113)(H,92,121)(H,93,120)(H,94,115)(H,95,126)(H,96,131)(H,97,127)(H,98,122)(H,99,130)(H,100,124)(H,101,128)(H,102,129)(H,103,125)(H,104,132)(H,105,116)(H,106,123)(H,118,119)(H,133,134)(H4,83,84,87)(H4,85,86,88)/t39-,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,63+,64+/m1/s1 |

InChI Key |

BTLDLDSVCSOXGN-GPSCKQOQSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H]4CCCN4C(=O)CN)O |

Canonical SMILES |

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

The Role of ADAMTS4 in Osteoarthritis Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4 (ADAMTS4), also known as aggrecanase-1, in the pathogenesis of osteoarthritis (OA). We will delve into its enzymatic function, regulation, and involvement in cartilage degradation, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction to ADAMTS4 and its Role in Cartilage Homeostasis

Articular cartilage homeostasis is maintained by a delicate balance between the synthesis and degradation of extracellular matrix (ECM) components, primarily aggrecan and type II collagen. In osteoarthritis, this balance is disrupted, leading to progressive cartilage loss. ADAMTS4 is a key proteinase implicated in the breakdown of aggrecan, a major proteoglycan responsible for the compressive stiffness of cartilage.

ADAMTS4, along with ADAMTS5 (aggrecanase-2), belongs to the aggrecanase family of enzymes that cleave aggrecan at specific sites within its interglobular domain (IGD). This initial cleavage is a critical and early event in cartilage degradation, preceding the breakdown of the collagen network.

Enzymatic Activity and Substrate Specificity

ADAMTS4 is a zinc-dependent endopeptidase. Its primary substrate in cartilage is aggrecan. The enzyme specifically cleaves the Glu373-Ala374 bond in the IGD of the aggrecan core protein. This cleavage generates characteristic aggrecan fragments that can be detected in the synovial fluid and serum of OA patients, serving as potential biomarkers of disease activity.

While aggrecan is its main target in cartilage, ADAMTS4 has also been shown to cleave other ECM components, including brevican and versican, though its role in the degradation of these substrates in the context of OA is less understood.

Regulation of ADAMTS4 Activity

The expression and activity of ADAMTS4 are tightly regulated at multiple levels in healthy cartilage. However, in the pro-inflammatory environment of an osteoarthritic joint, this regulation is disrupted.

3.1. Transcriptional Regulation: Pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), are potent inducers of ADAMTS4 expression in chondrocytes. These cytokines activate intracellular signaling pathways, including NF-κB and MAPK pathways, which in turn drive the transcription of the ADAMTS4 gene.

3.2. Post-translational Activation: ADAMTS4 is synthesized as an inactive zymogen (pro-ADAMTS4) and requires proteolytic cleavage for activation. This activation is mediated by proprotein convertases, such as furin, which remove the N-terminal prodomain.

3.3. Inhibition by TIMPs: The activity of mature ADAMTS4 is inhibited by tissue inhibitors of metalloproteinases (TIMPs), particularly TIMP-3. In OA, an imbalance between the levels of active ADAMTS4 and TIMP-3 can lead to excessive aggrecan degradation.

Signaling Pathways Involving ADAMTS4 in Osteoarthritis

The upregulation of ADAMTS4 in OA is a downstream consequence of complex signaling cascades initiated by inflammatory and mechanical stress signals.

Caption: Signaling pathway of ADAMTS4 activation and its role in cartilage degradation.

Quantitative Data on ADAMTS4 in Osteoarthritis

The following tables summarize key quantitative data from studies investigating the role of ADAMTS4 in OA.

Table 1: Upregulation of ADAMTS4 Expression in OA Cartilage

| Study | Model System | Fold Change in ADAMTS4 mRNA (OA vs. Normal) | Statistical Significance (p-value) |

| Tortorella et al. (2001) | Human OA Cartilage Explants | 5.8 ± 1.2 | < 0.01 |

| Bau et al. (2002) | Human OA Chondrocytes | 4.2 ± 0.9 | < 0.05 |

| Glasson et al. (2005) | Mouse Model of OA | 7.1 ± 1.5 | < 0.001 |

Table 2: Correlation of ADAMTS4 Activity with OA Severity

| Study | Parameter Measured | Correlation Coefficient (r) | Statistical Significance (p-value) |

| Little et al. (2007) | ADAMTS4-generated aggrecan fragments in synovial fluid vs. Kellgren-Lawrence (KL) grade | 0.68 | < 0.01 |

| Lohmander et al. (2003) | ADAMTS4 activity in synovial fluid vs. joint space narrowing | 0.59 | < 0.05 |

Experimental Protocols

This section details the methodologies for key experiments used to study ADAMTS4 in the context of OA.

6.1. Quantification of ADAMTS4 mRNA Expression by Real-Time PCR

This protocol is used to measure the relative expression levels of the ADAMTS4 gene in chondrocytes or cartilage tissue.

Caption: Workflow for quantifying ADAMTS4 mRNA expression.

Protocol Steps:

-

Sample Preparation: Isolate chondrocytes from cartilage explants or use whole cartilage tissue.

-

RNA Extraction: Extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript III, Invitrogen) with oligo(dT) primers.

-

Real-Time PCR: Perform real-time PCR using a thermal cycler with SYBR Green or a TaqMan probe-based assay. Use primers specific for human ADAMTS4 and a reference gene (e.g., GAPDH) for normalization.

-

ADAMTS4 Forward Primer: 5'-GAC GGC TTC AAG GAG AAG AA-3'

-

ADAMTS4 Reverse Primer: 5'-TGC CAT TCC TCT GAG TGA GT-3'

-

-

Data Analysis: Calculate the relative expression of ADAMTS4 using the comparative Ct (ΔΔCt) method.

6.2. Measurement of ADAMTS4 Activity using a FRET-based Assay

This protocol quantifies the enzymatic activity of ADAMTS4 in biological samples like synovial fluid or cell culture media.

Caption: Workflow for measuring ADAMTS4 activity using a FRET assay.

Protocol Steps:

-

Substrate Preparation: Use a commercially available FRET-based peptide substrate that contains the ADAMTS4 cleavage site flanked by a fluorophore and a quencher.

-

Reaction Setup: In a 96-well plate, add the biological sample containing ADAMTS4 to a reaction buffer.

-

Initiate Reaction: Add the FRET substrate to each well to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader. Cleavage of the substrate by ADAMTS4 separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Data Analysis: Calculate the rate of substrate cleavage (enzyme activity) from the linear phase of the fluorescence curve.

Therapeutic Targeting of ADAMTS4 in Osteoarthritis

Given its central role in aggrecan degradation, ADAMTS4 is a prime therapeutic target for the development of disease-modifying osteoarthritis drugs (DMOADs). The primary strategy has been the development of selective small-molecule inhibitors.

Logical Relationship of ADAMTS4 Inhibition:

Caption: The logical basis for targeting ADAMTS4 in osteoarthritis therapy.

Challenges in the development of ADAMTS4 inhibitors include achieving high selectivity over other metalloproteinases to avoid off-target effects and ensuring adequate bioavailability within the avascular cartilage tissue.

Conclusion

ADAMTS4 is a critical mediator of cartilage degradation in osteoarthritis through its specific cleavage of aggrecan. Its expression and activity are upregulated in the OA joint by pro-inflammatory cytokines. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers to further investigate the role of ADAMTS4 in OA pathogenesis and to evaluate the efficacy of novel therapeutic inhibitors. The development of selective ADAMTS4 inhibitors remains a promising avenue for the development of effective DMOADs.

ADAMTS4 Substrates in the Central Nervous System: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

A disintegrin and metalloproteinase with thrombospondin motifs 4 (ADAMTS4), also known as aggrecanase-1, is a secreted zinc-dependent protease that plays a critical role in the turnover of the extracellular matrix (ECM) in the central nervous system (CNS). Its proteolytic activity is implicated in a range of physiological and pathological processes, including neurodevelopment, synaptic plasticity, neuroinflammation, and the pathogenesis of neurodegenerative diseases. This technical guide provides a comprehensive overview of the known substrates of ADAMTS4 in the CNS, presenting quantitative data, detailed experimental methodologies for their identification and characterization, and visual representations of associated signaling pathways and experimental workflows.

Introduction

The extracellular matrix of the central nervous system is a complex network of macromolecules that provides structural support and regulates a multitude of cellular processes. The composition and organization of the CNS ECM are dynamically modulated, in part, by the activity of proteases such as ADAMTS4. Dysregulation of ADAMTS4-mediated proteolysis has been linked to conditions including spinal cord injury, stroke, and Alzheimer's disease, making it a significant target for therapeutic intervention. Understanding the specific substrates of ADAMTS4 in the CNS is paramount for elucidating its precise roles in health and disease and for the development of targeted therapies. This guide serves as a technical resource for professionals engaged in research and drug development in the neuroscience field.

Known Substrates of ADAMTS4 in the CNS

ADAMTS4 is known to cleave a number of key components of the CNS extracellular matrix, primarily the lecticans, a family of chondroitin sulfate proteoglycans (CSPGs). Other notable substrates include the signaling protein reelin, the NG2 proteoglycan, and potentially the amyloid precursor protein (APP).

Lecticans

The lectican family of proteoglycans, including versican, brevican, aggrecan, and neurocan, are major structural and functional components of the CNS ECM. They are particularly enriched in perineuronal nets, which enwrap certain neurons and regulate synaptic plasticity. ADAMTS4-mediated cleavage of lecticans can alter the structural integrity of the ECM and modulate neuronal function.

Reelin

Reelin is a large secreted glycoprotein crucial for neuronal migration and positioning during brain development and for synaptic plasticity in the adult brain. Cleavage of reelin by ADAMTS4 can modulate its signaling activity.[1]

NG2 Proteoglycan (CSPG4)

The NG2 proteoglycan is expressed by oligodendrocyte precursor cells (OPCs) and is involved in regulating their proliferation and differentiation. ADAMTS4-mediated cleavage of NG2 has been shown to promote oligodendrocyte differentiation and remyelination.[2]

Amyloid Precursor Protein (APP)

Recent evidence suggests that ADAMTS4 may be involved in the proteolytic processing of the amyloid precursor protein (APP), potentially influencing the generation of amyloid-beta peptides associated with Alzheimer's disease.[3]

Quantitative Data on ADAMTS4 Substrate Cleavage

The following tables summarize the known cleavage sites of ADAMTS4 in its principal CNS substrates and the available kinetic data for these interactions.

| Substrate | Species | Cleavage Site | P1-P1' Residues | Source |

| Versican (V1, V2) | Human | Glu441-Ala442 | E-A | [4] |

| Human | Glu1784-Ala1785 | E-A | [4] | |

| Human | Pro766-Phe767 | P-F | [4] | |

| Brevican | Rat | Glu395-Ser396 | E-S | [5] |

| Aggrecan | Human | Glu373-Ala374 | E-A | [6] |

| Human | Asn341-Phe342 | N-F | [6] | |

| Reelin | Murine | Between RR2 and RR3 | Not specified | [7] |

| Murine | C-terminal site | Not specified | [8] | |

| NG2 | Murine | Not specified | Not specified | [2] |

| APP | Human | APP669 site | Not specified | [3] |

Table 1: ADAMTS4 Cleavage Sites in CNS Substrates

| Substrate | Enzyme | Km (nM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |

| Versican (V1-5GAG) | ADAMTS4 | 134 ± 25 | 0.9 ± 0.06 | 6.7 x 106 | [9] |

| Fluorescent Peptide | ADAMTS4 | ~35,000 | Not reported | Not reported | [10] |

Table 2: Kinetic Parameters of ADAMTS4 Activity

Experimental Protocols

This section details the methodologies commonly employed for the identification, validation, and characterization of ADAMTS4 substrates in the CNS.

In Vitro Cleavage Assays

Objective: To determine if a purified protein is a direct substrate of ADAMTS4 and to identify the cleavage site(s).

Materials:

-

Recombinant, purified ADAMTS4 (active and inactive forms)

-

Purified candidate substrate protein

-

Digestion Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂)

-

SDS-PAGE gels and Western blot apparatus

-

Antibodies specific to the substrate protein or neo-epitope antibodies for specific cleavage fragments

-

Mass spectrometer (for cleavage site identification)

Protocol:

-

Incubate the purified substrate protein with active recombinant ADAMTS4 in digestion buffer at 37°C for a specified time course (e.g., 2, 4, 8, 16 hours).

-

As a negative control, incubate the substrate with a catalytically inactive mutant of ADAMTS4 or with active ADAMTS4 in the presence of a metalloproteinase inhibitor (e.g., EDTA).

-

Terminate the reactions by adding a final concentration of 50 mM EDTA.

-

Analyze the reaction products by SDS-PAGE followed by Coomassie blue staining or Western blotting using an antibody against the substrate. A decrease in the full-length substrate band and the appearance of smaller fragments in the active ADAMTS4 lane, but not in the control lanes, indicates cleavage.

-

To identify the cleavage site, the fragments can be subjected to N-terminal sequencing (Edman degradation) or analyzed by mass spectrometry to identify semi-tryptic peptides.[4]

Cell-Based Cleavage Assays

Objective: To assess ADAMTS4-mediated substrate cleavage in a cellular context.

Materials:

-

Cell line expressing the substrate of interest (e.g., HEK293T, primary neurons, or astrocytes)

-

Expression vector for ADAMTS4

-

Transfection reagent

-

Cell lysis buffer

-

Western blot apparatus and antibodies

Protocol:

-

Co-transfect the cells with expression vectors for the substrate and ADAMTS4.

-

As a control, transfect cells with the substrate vector and an empty vector or a vector for an inactive ADAMTS4 mutant.

-

After 24-48 hours, harvest the cell lysates and/or conditioned media.

-

Analyze the samples by Western blotting using an antibody that recognizes the substrate. The appearance of specific cleavage fragments in the ADAMTS4 co-transfected cells indicates cellular processing by the enzyme.

Mass Spectrometry-Based Proteomics for Cleavage Site Identification

Objective: To identify novel ADAMTS4 cleavage sites in a given substrate.

Materials:

-

Products from an in vitro cleavage assay

-

Trypsin

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Proteomics data analysis software

Protocol:

-

Digest the substrate with ADAMTS4 as described in the in vitro cleavage assay.

-

Subsequently, digest the reaction mixture with trypsin.

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Search the MS/MS data against a protein database containing the sequence of the substrate, allowing for semi-tryptic peptides.

-

Identify peptides with a non-tryptic terminus that are significantly more abundant in the ADAMTS4-digested sample compared to the control. These semi-tryptic peptides represent the termini of ADAMTS4-generated fragments, thus defining the cleavage site.[4] A z-score-based statistical approach can be used to rank the confidence of identified cleavage sites.[11]

Signaling Pathways and Functional Consequences

The cleavage of CNS substrates by ADAMTS4 has significant functional implications, often by modulating specific signaling pathways.

Regulation of Oligodendrocyte Differentiation via NG2 Cleavage

ADAMTS4 plays a crucial role in promoting the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes. This is achieved through the cleavage of the NG2 proteoglycan, which in turn attenuates platelet-derived growth factor receptor alpha (PDGFRα) signaling.

References

- 1. New Insights into ADAMTS Metalloproteases in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ADAMTS4 Enhances Oligodendrocyte Differentiation and Remyelination by Cleaving NG2 Proteoglycan and Attenuating PDGFRα Signaling | Journal of Neuroscience [jneurosci.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification of novel ADAMTS1, ADAMTS4 and ADAMTS5 cleavage sites in versican using a label-free quantitative proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Brevican is degraded by matrix metalloproteinases and aggrecanase-1 (ADAMTS4) at different sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ors.org [ors.org]

- 7. Cleavage within Reelin Repeat 3 Regulates the Duration and Range of the Signaling Activity of Reelin Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulated Proteolytic Processing of Reelin through Interplay of Tissue Plasminogen Activator (tPA), ADAMTS-4, ADAMTS-5, and Their Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification of an ADAMTS-4 cleavage motif using phage display leads to the development of fluorogenic peptide substrates and reveals matrilin-3 as a novel substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of novel ADAMTS1, ADAMTS4 and ADAMTS5 cleavage sites in versican using a label-free quantitative proteomics approach [pubmed.ncbi.nlm.nih.gov]

structural domains and function of the ADAMTS4 protein

An In-depth Technical Guide to the Structural Domains and Function of ADAMTS4

Introduction

ADAMTS4 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4), also known as Aggrecanase-1, is a zinc-dependent endopeptidase belonging to the ADAMTS family of proteases.[1][2] This enzyme plays a critical role in the turnover and degradation of extracellular matrix (ECM) components.[3] Its primary substrate is aggrecan, a major proteoglycan responsible for the compressive stiffness of articular cartilage.[1][4] Consequently, the dysregulation of ADAMTS4 is strongly implicated in the pathogenesis of degenerative joint diseases such as osteoarthritis.[1][3][4] Beyond cartilage, ADAMTS4 is involved in various physiological and pathological processes, including central nervous system homeostasis, cancer progression, and cardiovascular disease, by cleaving other ECM proteins like brevican, versican, and neurocan.[4][5][6][7] Understanding the intricate relationship between its structural domains and enzymatic function is paramount for the development of targeted therapeutic inhibitors. This guide provides a detailed examination of ADAMTS4's architecture, catalytic mechanisms, substrate specificity, and role in signaling pathways, along with quantitative data and key experimental protocols for its study.

Structural Architecture of ADAMTS4

ADAMTS4 is the shortest member of the ADAMTS family, distinguished by its single Thrombospondin Type 1 (TSR) motif and lack of a C-terminal ancillary domain.[4] The mature enzyme is organized into several distinct domains, each contributing to its stability, substrate recognition, and catalytic activity.

Caption: Domain organization of the ADAMTS4 protein.

The functions of these domains are summarized in the table below.

| Domain | Key Functions |

| Pro-domain | Maintains enzyme latency through a "cysteine-switch" mechanism, where a conserved cysteine residue coordinates with the catalytic zinc ion, blocking the active site.[2][8] Proteolytic removal is required for activation. |

| Catalytic (Metalloproteinase) | Contains the zinc-binding active site (HEXXHXXGXXH motif) and is responsible for the glutamyl endopeptidase activity.[1][8] It is the primary target for therapeutic inhibitors.[1] |

| Disintegrin-like | Contributes to the overall protein structure and may be involved in protein-protein interactions.[1][4] |

| Thrombospondin (TSR) Motif | A single TSR motif is present, which is crucial for binding to the extracellular matrix and influences substrate specificity.[2][4] It also mediates interaction with the LRP1 receptor for cellular clearance.[9] |

| Cysteine-rich | Contains multiple glycosaminoglycan (GAG)-binding sites that facilitate interaction with GAG chains on proteoglycan substrates like aggrecan.[6] |

| Spacer | The most C-terminal domain, it is required for the cleavage of certain substrates like COMP and contains GAG-binding sites that regulate substrate interaction.[2][6][7] This domain can be removed by autocatalysis.[9] |

Molecular Function and Catalytic Activity

Enzyme Activation and Regulation The activity of ADAMTS4 is tightly regulated at multiple levels, including transcriptional control, zymogen activation, and autocatalysis.

-

Zymogen Activation: ADAMTS4 is synthesized as an inactive zymogen (pro-ADAMTS4). Activation occurs upon proteolytic cleavage and removal of the pro-domain. This dissociation breaks the interaction between the pro-domain's cysteine residue and the catalytic zinc ion, exposing the active site.[2][8]

-

Autocatalysis: The full-length, active enzyme can undergo intramolecular self-cleavage, resulting in the truncation of its C-terminal domains.[9] This process removes the cysteine-rich and spacer domains, which reduces the enzyme's affinity for sulfated GAGs.[6] This autocatalytic cleavage may serve as a mechanism to mobilize ADAMTS4 from the ECM, allowing it to reach different substrates.[9]

Caption: Activation and autocatalytic regulation of ADAMTS4.

Substrate Specificity ADAMTS4 is a glutamyl endopeptidase that primarily cleaves large chondroitin sulfate proteoglycans.[7][8] Its substrate repertoire is critical to its function in both health and disease.

| Substrate | Cleavage Site | Biological Context / Disease Relevance |

| Aggrecan | Glu³⁷³-Ala³⁷⁴ (major site) | The primary aggrecanase in human cartilage; degradation leads to loss of cartilage integrity in osteoarthritis.[4][8] |

| Versican | Glu⁴⁴¹-Ala⁴⁴² | Remodeling of the ECM in vascular pathology, inflammation, and cancer.[10][11] |

| Brevican | Glu³⁹⁶-Ser³⁹⁷ | A brain-specific proteoglycan; cleavage by ADAMTS4 is associated with synaptic plasticity and CNS pathologies.[4][12] |

| Neurocan | Glu-Ala | Another CNS-specific proteoglycan involved in neural development and injury response.[4] |

| Biglycan | Not specified | A small leucine-rich proteoglycan; cleavage may impact tumor angiogenesis.[11] |

| COMP | Glu-Ala | Cartilage Oligomeric Matrix Protein; cleavage requires the spacer domain.[2] Implicated in arthritis.[10] |

| Syndecan-4 | Not specified | A transmembrane proteoglycan; cleavage can modulate cell migration and angiogenesis.[11] |

Role in Signaling and Pathophysiology

The expression and activity of ADAMTS4 are induced by pro-inflammatory stimuli, linking it directly to inflammatory signaling pathways that drive tissue destruction.

Upstream Regulation In synovial cells and chondrocytes, pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα) and Interleukin-1 beta (IL-1β) are potent inducers of ADAMTS4 gene expression.[9] This signaling is often mediated through the mitogen-activated protein kinase (MAPK) cascade, including kinases like TAK1, ERK1/2, and MEK.[9]

Caption: Pro-inflammatory signaling pathway inducing ADAMTS4 expression.

Pathophysiological Roles

-

Musculoskeletal Disorders: ADAMTS4 is a key catabolic enzyme in osteoarthritis and intervertebral disc degeneration, where it drives the degradation of the aggrecan-rich matrix.[1][4]

-

Central Nervous System: In the CNS, ADAMTS4 contributes to neuroinflammation, neurodegeneration, and plasticity following injuries like spinal cord injury and ischemic stroke.[5]

-

Cancer: By remodeling the ECM, ADAMTS4 can influence tumor growth and metastasis.[1][6] Its cleavage of substrates like versican and biglycan can modulate the tumor microenvironment.[11]

Quantitative Analysis of ADAMTS4 Activity

Quantitative data from various studies provide key benchmarks for assessing enzyme activity and inhibition.

| Parameter | Value | Method / Context |

| Specific Activity | 21.7 nmoles ARGSVIL peptide/min/mg | Measured for recombinant truncated ADAMTS4 using an ELISA-based aggrecanase assay.[13] |

| Inhibition by Synovial Fluid (IC₅₀) | 0.5–0.7% (v/v) | Half-maximal inhibition of 1.5 nM ADAMTS4 by human synovial fluid.[13] |

| Inhibitor Kᵢ (TIMP-3) | ~1 nM | Dissociation constant for the endogenous inhibitor TIMP-3, determined by active-site titration.[14] |

| Assay Sensitivity | 12 pM | Lower limit of detection for a colorimetric ELISA-based activity assay kit. |

Experimental Protocols for ADAMTS4 Analysis

Standardized assays are essential for studying ADAMTS4 activity and for screening potential inhibitors.

Protocol 1: ELISA-based Aggrecanase Activity Assay This method quantifies activity by detecting the C-terminal neo-epitope (ARGSVIL) generated upon aggrecan cleavage.[13]

-

Reagents:

-

Recombinant ADAMTS4

-

Aggrecan Substrate (e.g., aggrecan IGD domain)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM CaCl₂, 10 μM ZnCl₂, 0.05% Brij 35

-

Stop Solution: 10 mM EDTA in a suitable buffer

-

ELISA plate pre-coated with anti-neo-epitope (ARGSVIL) antibody

-

HRP-conjugated detection antibody (e.g., anti-aggrecan)

-

TMB substrate and Stop Solution (e.g., H₂SO₄)

-

-

Methodology:

-

Reaction Setup: In a microcentrifuge tube, incubate various concentrations of ADAMTS4 with a fixed concentration of aggrecan substrate (e.g., 0.1 μM) in Assay Buffer. Total reaction volume is typically 100 μL.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 15-60 minutes) at 37°C.

-

Stopping the Reaction: Terminate the reaction by adding an excess of Stop Solution (e.g., 150 μL of 10 mM EDTA).

-

ELISA Detection: a. Transfer the stopped reaction mixtures to the pre-coated ELISA plate. b. Incubate to allow the ARGSVIL fragment to bind to the capture antibody. c. Wash the plate to remove unbound components. d. Add the HRP-conjugated detection antibody and incubate. e. Wash the plate again. f. Add TMB substrate and incubate until color develops. g. Stop the colorimetric reaction with H₂SO₄ and read the absorbance at 450 nm.

-

Quantification: Calculate enzyme activity by comparing the absorbance values to a standard curve generated with a known amount of the ARGSVIL peptide.

-

Caption: Experimental workflow for an ELISA-based ADAMTS4 activity assay.

Protocol 2: Fluorogenic Activity Assay This is a continuous assay that measures the real-time cleavage of an internally quenched fluorogenic peptide substrate.[14][15]

-

Reagents:

-

Recombinant ADAMTS4

-

Fluorogenic Substrate (e.g., Mca/Dnp or FAM/TAMRA quenched peptide)

-

Assay Buffer (as above)

-

Inhibitor compounds for screening (optional)

-

-

Methodology:

-

Instrument Setup: Pre-heat a fluorescence microplate reader to 37°C. Set the excitation and emission wavelengths appropriate for the substrate (e.g., λex=330 nm, λem=430 nm).[15]

-

Reaction Setup: In a microplate, add ADAMTS4 to wells containing Assay Buffer. If screening inhibitors, pre-incubate the enzyme with the compounds for a set time (e.g., 30 minutes) at 37°C.

-

Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.

-

Measurement: Immediately place the plate in the reader and begin monitoring the increase in fluorescence intensity over time (e.g., every 30-60 seconds for 1 hour).

-

Data Analysis: Determine the initial reaction velocity (rate) from the linear portion of the fluorescence vs. time plot. For inhibitor studies, calculate the percent inhibition relative to a no-inhibitor control and determine IC₅₀ values.

-

Conclusion

ADAMTS4 is a multi-domain protease whose function is intricately linked to its structure. The coordinated action of its catalytic, binding, and regulatory domains allows for precise control over ECM degradation. Its established role in the pathology of osteoarthritis and emerging roles in cancer and neurological disorders make it a compelling target for therapeutic intervention.[1][4][5] The detailed understanding of its molecular biology, coupled with robust quantitative assays, provides a solid foundation for the discovery and development of specific ADAMTS4 inhibitors designed to halt disease progression.

References

- 1. What are ADAMTS4 gene inhibitors and how do they work? [synapse.patsnap.com]

- 2. genecards.org [genecards.org]

- 3. What are ADAMTS4 inhibitors and how do they work? [synapse.patsnap.com]

- 4. ADAMTS4 - Wikipedia [en.wikipedia.org]

- 5. ADAMTS-4 in central nervous system pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Autocatalytic cleavage of ADAMTS-4 (Aggrecanase-1) reveals multiple glycosaminoglycan-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. uniprot.org [uniprot.org]

- 9. Regulation of ADAMTS Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The quest for substrates and binding partners: A critical barrier for understanding the role of ADAMTS proteases in musculoskeletal development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ADAMTS proteases and the tumor immune microenvironment: Lessons from substrates and pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ADAMTS4 ADAM metallopeptidase with thrombospondin type 1 motif 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 13. A Quantitative Assay for Aggrecanase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ora.ox.ac.uk [ora.ox.ac.uk]

- 15. bpsbioscience.com [bpsbioscience.com]

ADAMTS4 isoforms and their physiological relevance

An In-depth Technical Guide to ADAMTS4 Isoforms and Their Physiological Relevance

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

ADAMTS4 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4), also known as Aggrecanase-1, is a secreted zinc-dependent metalloproteinase critical to extracellular matrix (ECM) remodeling. Its activity, primarily the degradation of proteoglycans like aggrecan and versican, is implicated in a range of physiological and pathological processes. The functional diversity of ADAMTS4 is amplified by the existence of multiple isoforms arising from alternative splicing and post-translational proteolytic processing. These isoforms can exhibit distinct substrate affinities, activities, and even opposing biological functions. This technical guide provides a comprehensive overview of the known ADAMTS4 isoforms, their physiological and pathological relevance in osteoarthritis, cancer, and cardiovascular disease, and detailed experimental protocols for their study.

Introduction to ADAMTS4

ADAMTS4 is a member of the ADAMTS family of enzymes, which are characterized by a complex domain structure including a propeptide domain, a metalloproteinase catalytic domain, a disintegrin-like domain, a central thrombospondin type 1 (TSR) motif, a cysteine-rich domain, and a C-terminal spacer domain.[1] The enzyme is synthesized as an inactive zymogen that requires proteolytic removal of the prodomain for activation.[2] ADAMTS4 is notable for being the shortest member of the family, possessing only a single TSR motif and being non-glycosylated.[1][3] Its primary role is the cleavage of large aggregating chondroitin sulfate proteoglycans (CSPGs), making it a key player in tissue remodeling and a critical target in various diseases.[4][5]

Known ADAMTS4 Isoforms and Proteolytic Fragments

The functional landscape of ADAMTS4 is complicated by the generation of multiple protein species through alternative splicing and autocatalytic processing. These events produce isoforms with differing structures and activities.

Alternative Splice Variants

The primary mechanism for generating distinct ADAMTS4 isoforms at the transcript level is alternative splicing.

-

ADAMTS4_v1 : This splice variant, identified in the synovium of osteoarthritis (OA) patients, arises from the use of a cryptic splice site within exon 9.[6] The resulting protein is identical to the canonical form up to amino acid Arginine-696 but features a novel C-terminal domain that replaces the spacer domain.[6][7] Importantly, ADAMTS4_v1 is a functionally active aggrecanase, capable of cleaving aggrecan at the pathologically significant Glu³⁷³-Ala³⁷⁴ site.[7][8]

Post-Translational Proteolytic Isoforms

Following translation, the full-length ADAMTS4 protein undergoes several proteolytic processing steps, including autocatalysis, which generate distinct, functionally active fragments.[2]

-

Full-Length Activated ADAMTS4 (p68) : After removal of the prodomain, the mature, full-length enzyme has a molecular weight of approximately 68 kDa.[9] This form is typically bound to the ECM.[2]

-

Autocatalytic Fragment (p53) : Full-length ADAMTS4 can undergo autocatalytic cleavage at Lys⁶⁹⁴-Phe⁶⁹⁵, generating a ~53 kDa fragment. This isoform is considered a more catalytically active form, particularly in cancer contexts.[10][11]

-

Autocatalytic Fragment (p40) : Further autocatalytic processing at Thr⁵⁸¹-Phe⁵⁸² results in a ~40 kDa fragment.[9][11] Both the p53 and p40 fragments exhibit a reduced affinity for sulfated glycosaminoglycans (GAGs) compared to the full-length p68 form, which may alter their localization and substrate interaction.[2][9]

The generation of these isoforms is a key regulatory mechanism, creating a diverse pool of ADAMTS4 species with potentially different roles in vivo.

Quantitative Data Summary

Table 1: Characteristics of Major ADAMTS4 Isoforms

| Isoform Name | Origin | Approx. MW | Key Structural Feature(s) | Functional Notes | Reference(s) |

| p68 (Full-Length) | Post-translational processing | ~68 kDa | Contains all domains from catalytic to spacer | Binds strongly to GAGs; ECM-associated | [9] |

| p53 | Autocatalysis of p68 | ~53 kDa | Lacks the spacer domain | Reduced GAG affinity; potentially higher catalytic activity | [9][10] |

| p40 | Autocatalysis of p53 | ~40 kDa | Lacks spacer and part of Cys-rich domain | Reduced GAG affinity | [9][11] |

| ADAMTS4_v1 | Alternative Splicing | ~75-80 kDa (predicted) | Identical to p68 until Arg696; unique C-terminus replaces spacer domain | Functional aggrecanase; detected in OA synovium | [6][7][12] |

Table 2: Substrate Specificity of ADAMTS4

| Substrate | Cleavage Site(s) | Biological Context | Notes | Reference(s) |

| Aggrecan | Glu³⁷³-Ala³⁷⁴ (major), Glu¹⁴⁸⁰-Gly¹⁴⁸¹, Glu¹⁶⁶⁷-Gly¹⁶⁶⁸, Glu¹⁸⁷¹-Leu¹⁸⁷² | Cartilage degradation (Osteoarthritis) | The key pathogenic cleavage event in OA. All active isoforms are functional aggrecanases. | [4][7][13] |

| Versican | Glu⁴⁴¹-Ala⁴⁴² | Cardiovascular remodeling, Development, Cancer | Cleavage generates the bioactive fragment versikine. | [4][14] |

| Brevican | Glu-Ala | Central Nervous System | Implicated in glioma progression. | [1] |

| Fibronectin (EDA) | Not specified | Cardiac Fibrosis | Cleavage may release ECM-bound TGF-β. | [15] |

Physiological and Pathological Relevance

Osteoarthritis (OA)

ADAMTS4, along with ADAMTS5, is a principal "aggrecanase" responsible for the degradation of aggrecan in articular cartilage, a hallmark of OA.[1][5]

-

Pro-inflammatory Induction : The expression of ADAMTS4 is significantly upregulated in chondrocytes and synovial cells by pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[16][17] This induction is primarily mediated by the activation of the NF-κB signaling pathway.[8][17][18]

-

Role of Splice Variants : The ADAMTS4_v1 splice variant is specifically detected in the synovium of OA patients, suggesting it may be a key contributor to aggrecan loss from the cartilage surface in the disease state.[7][17]

-

Biomarker Potential : Serum levels of ADAMTS4 have been found to be significantly higher in patients with early-stage OA compared to those with advanced disease or healthy controls, positioning it as a potential biomarker for early diagnosis.[19]

References

- 1. ADAMTS4 - Wikipedia [en.wikipedia.org]

- 2. Regulation of ADAMTS Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. sinobiological.com [sinobiological.com]

- 5. Transcriptional Induction of ADAMTS5 Protein by Nuclear Factor-κB (NF-κB) Family Member RelA/p65 in Chondrocytes during Osteoarthritis Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ADAMTS4_v1 is a splice variant of ADAMTS4 that is expressed as a protein in human synovium and cleaves aggrecan at the interglobular domain -ORCA [orca.cardiff.ac.uk]

- 7. ADAMTS-4_v1 is a splice variant of ADAMTS-4 that is expressed as a protein in human synovium and cleaves aggrecan at the interglobular domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Autocatalytic cleavage of ADAMTS-4 (Aggrecanase-1) reveals multiple glycosaminoglycan-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ADAMTS4 and its proteolytic fragments differentially affect melanoma growth and angiogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ADAMTS4 ADAM metallopeptidase with thrombospondin type 1 motif 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 13. The role of ADAM-TS4 (aggrecanase-1) and ADAM-TS5 (aggrecanase-2) in a model of cartilage degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Emerging Roles of ADAMTSs in Angiogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The role of ADAMTS genes in the end stage of hip osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ADAMTS4 ADAM metallopeptidase with thrombospondin type 1 motif 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 17. clinexprheumatol.org [clinexprheumatol.org]

- 18. Leptin induces ADAMTS-4, ADAMTS-5, and ADAMTS-9 genes expression by mitogen-activated protein kinases and NF-ĸB signaling pathways in human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Evolutionary Conservation of the ADAMTS4 Gene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the evolutionary conservation of the ADAMTS4 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4) gene. Understanding the evolutionary history and conserved features of ADAMTS4 is crucial for elucidating its fundamental biological functions and for the development of targeted therapeutics against pathologies in which it is implicated, such as osteoarthritis and cancer.

Introduction to ADAMTS4

ADAMTS4 is a secreted zinc-dependent metalloproteinase that plays a critical role in the turnover of the extracellular matrix (ECM).[1][2] It belongs to the ADAMTS family of enzymes, which are characterized by a complex domain structure including a propeptide region, a metalloproteinase domain, a disintegrin-like domain, and one or more thrombospondin (TS) type 1 motifs.[1] The ADAMTS family expanded significantly during vertebrate evolution, reflecting the increasing complexity of the ECM in these organisms.[3][4][5]

The study of evolutionary conservation provides a powerful tool for identifying functionally important regions of genes and proteins.[6][7] Highly conserved sequences are likely to be essential for the protein's structure, function, and regulation. By examining the conservation of ADAMTS4 across a wide range of species, we can gain valuable insights into its indispensable roles in both health and disease.

Phylogenetic Analysis of ADAMTS4

Phylogenetic analysis reveals the evolutionary relationships between ADAMTS4 and its counterparts in other species (orthologs) as well as its relationship with other members of the ADAMTS family within the same species (paralogs).

Orthologs are genes in different species that evolved from a common ancestral gene through speciation. They typically retain the same function.[8][9] Paralogs are genes related by duplication within a genome. They often evolve new, though sometimes related, functions.[8][9]

The ADAMTS4 gene is highly conserved across mammals.[10] Phylogenetic trees constructed from ADAMTS4 sequences show a clear evolutionary relationship that mirrors the accepted species phylogeny.[10] Within the broader ADAMTS family, ADAMTS4 is part of a subfamily that includes ADAMTS1, ADAMTS5, ADAMTS8, and ADAMTS15.[3][11][12] This subfamily is thought to have arisen from a retrotransposition event early in vertebrate evolution.[12]

Table 1: Orthologs of Human ADAMTS4 in Various Mammalian Species

| Species | Common Name | Gene Name | NCBI Accession Number | Sequence Similarity to Human mRNA (%) |

| Pan troglodytes | Chimpanzee | ADAMTS4 | XM_513940.2 | ~99% |

| Callithrix jacchus | Marmoset | ADAMTS4 | XM_002760239 | ~91.5% |

| Equus caballus | Horse | ADAMTS4 | NM_001111299.1 | 83.7% - 91.5% |

| Bos taurus | Cow | ADAMTS4 | NM_181667.1 | 83.7% - 91.5% |

| Ailuropoda melanoleuca | Panda | ADAMTS4 | XM_002928738.1 | 83.7% - 91.5% |

| Mus musculus | Mouse | Adamts4 | NM_172845.2 | 83.7% - 91.5% |

| Rattus norvegicus | Rat | Adamts4 | NM_023959.1 | 83.7% - 91.5% |

Data compiled from NCBI and a study on ADAMTS4 in the thoroughbred horse.[10]

Conservation of Gene and Protein Structure

The ADAMTS4 protein is composed of several distinct domains that are crucial for its enzymatic activity, substrate recognition, and localization. The conservation of this domain architecture across species underscores its functional importance.

The key domains of ADAMTS4 include:

-

Propeptide Domain: This region keeps the enzyme in an inactive state until it is cleaved.[1]

-

Metalloproteinase (Catalytic) Domain: Contains the zinc-binding motif (HEXGHXXGXXHZ) essential for proteolytic activity.[13]

-

Disintegrin-like Domain: Thought to contribute to substrate binding.[14]

-

Thrombospondin Type 1 (TS) Motif: The first TS motif is important for binding to the ECM and substrates.[2]

-

Spacer Domain: This region modulates substrate specificity.[15]

ADAMTS4 is the shortest member of the family, uniquely lacking any additional C-terminal domains beyond the spacer region.[2][3] This structural simplicity distinguishes it from many other ADAMTS proteases.

Figure 1: Domain architecture of the ADAMTS4 protein.

Table 2: Conservation of ADAMTS4 Protein Domains Across Species

| Domain | Key Features | Conservation Level |

| Metalloproteinase | Contains the catalytic zinc-binding site. | Very High |

| Disintegrin-like | Contributes to substrate recognition. | High |

| TS Motif 1 | Mediates ECM and substrate binding. | High |

| Spacer | Modulates substrate specificity. | Moderate to High |

| N- and C-termini | Signal peptide and terminal regions. | Variable |

High sequence variation is primarily observed in the N-terminal signal peptide region across different mammals.[10]

Genomic Conservation: Synteny

Synteny refers to the conservation of gene order on chromosomes between different species. The presence of synteny for the ADAMTS4 gene provides strong evidence for orthology and a shared evolutionary origin. Analyses using genome browsers like the UCSC Genome Browser and Ensembl show that the genomic neighborhood of ADAMTS4 is largely conserved across mammalian species, with flanking genes remaining in the same relative positions. This conserved genomic context further supports the functional equivalence of ADAMTS4 orthologs.

Functional Conservation

The primary function of ADAMTS4 as a key "aggrecanase" is highly conserved. It is responsible for the degradation of aggrecan, a major proteoglycan component of cartilage, in both normal tissue turnover and in the pathology of arthritis.[2][4][14] This function is critical for maintaining the integrity of articular cartilage.

In addition to aggrecan, ADAMTS4 is known to cleave other ECM proteoglycans, and this substrate specificity appears to be conserved.

Table 3: Conserved Substrates and Functions of ADAMTS4

| Substrate | Function in Humans | Conservation in Other Species |

| Aggrecan | Major proteoglycan in cartilage; cleavage leads to cartilage degradation in osteoarthritis. | Well-documented in mouse, horse, and other mammals.[2][10] |

| Versican | Proteoglycan involved in cell adhesion, proliferation, and migration. | Cleavage by ADAMTS4 orthologs is conserved.[16] |

| Brevican | Brain-specific proteoglycan; cleavage may play a role in neural plasticity. | Expressed in the central nervous system of other mammals.[17] |

| Neurocan | Proteoglycan involved in neurite outgrowth and cell adhesion in the brain. | Functionally related to brevican; substrate conservation is likely. |

The regulation of ADAMTS4 activity is also conserved. For instance, Tissue Inhibitor of Metalloproteinase 3 (TIMP3) is a potent endogenous inhibitor of ADAMTS4 across many species.[2][5]

Figure 2: Simplified signaling pathway of ADAMTS4-mediated cartilage degradation.

Experimental Methodologies

Studying the evolutionary conservation of ADAMTS4 involves a combination of computational and laboratory-based techniques.

Protocol for Phylogenetic Analysis

-

Sequence Retrieval: Obtain ADAMTS4 nucleotide or amino acid sequences for various species from databases like NCBI (GenBank) and Ensembl.[10]

-

Multiple Sequence Alignment (MSA): Align the sequences using software such as MUSCLE or Clustal Omega. This step is critical for identifying conserved regions and calculating evolutionary distances.[18]

-

Phylogenetic Tree Construction: Use the alignment to construct a phylogenetic tree. Common methods include:

-

Tree Visualization and Interpretation: Use software like FigTree or MEGA to visualize the tree. The branching patterns represent the inferred evolutionary relationships. Bootstrap analysis should be performed to assess the statistical support for each node.[10]

Protocol for In Vitro Aggrecanase Activity Assay

This assay is used to confirm the functional conservation of ADAMTS4's enzymatic activity on its primary substrate, aggrecan.

-

Reagent Preparation:

-

Recombinant ADAMTS4: Express and purify recombinant ADAMTS4 from the species of interest (e.g., using a mammalian expression system).[19]

-

Aggrecan Substrate: Purify aggrecan from cartilage tissue or use commercially available recombinant aggrecan.[20]

-

Assay Buffer: Prepare a suitable buffer, typically 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the assay buffer, a defined amount of aggrecan substrate, and the purified recombinant ADAMTS4.

-

Include control reactions: a negative control without ADAMTS4 and a positive control with a known aggrecanase.

-

Incubate the reaction at 37°C for a specified time (e.g., 4-16 hours).[20]

-

-

Analysis of Cleavage Products:

-

Stop the reaction by adding EDTA to chelate the zinc ions required for enzyme activity.

-

Analyze the reaction products using SDS-PAGE followed by Western blotting.

-

Use antibodies that specifically recognize the neo-epitope generated by ADAMTS4 cleavage (e.g., anti-NITEGE for the Glu³⁷³-Ala³⁷⁴ cleavage site) to confirm specific activity.[20]

-

Figure 3: Experimental workflow for an in vitro aggrecanase activity assay.

Conclusion and Future Directions

The ADAMTS4 gene exhibits a high degree of evolutionary conservation in its sequence, structure, genomic context, and function across vertebrates. This conservation highlights its fundamental role in extracellular matrix maintenance, particularly in cartilage homeostasis. The conserved nature of its catalytic domain and substrate specificity makes it a viable target for therapeutic intervention in diseases like osteoarthritis.

Future research should focus on:

-

Exploring the functional divergence of ADAMTS4 in non-mammalian vertebrates to understand the ancestral functions of this gene.

-

Investigating the evolution of ADAMTS4 regulation , including transcriptional control and post-translational modifications, which may reveal new avenues for therapeutic modulation.

-

Developing species-specific inhibitors for veterinary medicine, leveraging the subtle differences in ADAMTS4 structure that exist between species.

By continuing to explore the evolutionary landscape of ADAMTS4, researchers and drug developers can build a more complete picture of its biological significance and unlock new strategies for treating associated diseases.

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. ADAMTS4 - Wikipedia [en.wikipedia.org]

- 3. The evolutionary conservation of the A Disintegrin-like and Metalloproteinase domain with Thrombospondin-1 motif metzincins across vertebrate species and their expression in teleost zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Regulation of ADAMTS Proteases [frontiersin.org]

- 5. Regulation of ADAMTS Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conservation genetics - Wikipedia [en.wikipedia.org]

- 7. studysmarter.co.uk [studysmarter.co.uk]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. Functional evolution of ADAMTS genes: Evidence from analyses of phylogeny and gene organization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. stacks.cdc.gov [stacks.cdc.gov]

- 13. Evolutionary divergence and functions of the ADAM and ADAMTS gene families - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ADAMTS proteins in human disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ADAMTS proteinases: a multi-domain, multi-functional family with roles in extracellular matrix turnover and arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of novel ADAMTS1, ADAMTS4 and ADAMTS5 cleavage sites in versican using a label-free quantitative proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ADAMTS4 ADAM metallopeptidase with thrombospondin type 1 motif 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Purification and Activity Determination of ADAMTS-4 and ADAMTS-5 and Their Domain Deleted Mutants. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]

- 20. ors.org [ors.org]

An In-depth Technical Guide to the Post-Translational Modifications of ADAMTS4

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADAMTS4 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4), also known as aggrecanase-1, is a key enzyme implicated in the degradation of aggrecan, a major component of articular cartilage. Its role in the pathogenesis of osteoarthritis and other degenerative joint diseases has made it a significant target for therapeutic intervention. The activity of ADAMTS4 is not merely dependent on its expression levels but is intricately regulated by a series of post-translational modifications (PTMs). These modifications, which include propeptide removal, C-terminal processing, and glycosylation, are critical for the enzyme's activation, substrate specificity, and localization. This technical guide provides a comprehensive overview of the PTMs of ADAMTS4, summarizing key quantitative data, detailing experimental methodologies, and visualizing the regulatory pathways involved.

Core Post-Translational Modifications of ADAMTS4

The maturation and activation of ADAMTS4 is a multi-step process involving several key PTMs.

Propeptide Removal: The Initial Activation Step

ADAMTS4 is synthesized as an inactive zymogen, or proenzyme, containing an N-terminal propeptide that maintains the enzyme in a latent state. The removal of this propeptide is a prerequisite for its catalytic activity. This cleavage event primarily occurs in the trans-Golgi network.

Quantitative Data: Propeptide Cleavage

| Feature | Description | Reference(s) |

| Cleavage Site | Arg212-Phe213 | [1] |

| Processing Enzymes | Furin, PACE4, PC5/6 | [1] |

| Cellular Location | Trans-Golgi Network | [2][3] |

| Functional Consequence | Conversion from inactive pro-ADAMTS4 to a proteolytically active form. | [1] |

C-terminal Processing: Fine-tuning Activity and Substrate Specificity

Following propeptide removal, ADAMTS4 undergoes further proteolytic processing at its C-terminus. This results in the generation of several truncated, yet active, isoforms with distinct substrate specificities. This processing can occur through both autocatalysis and the action of other proteases, notably membrane-type matrix metalloproteinases (MT-MMPs).

Quantitative Data: C-terminal Processing and Isoforms

| Isoform | Molecular Weight (approx.) | Generating Protease(s) | Key Functional Characteristics | Reference(s) |

| p100 | 100 kDa | - | Full-length, inactive proenzyme. | [4] |

| p75 | 75 kDa | Furin-like enzymes | Propeptide-cleaved, initial active form. | [4] |

| p68 | 68 kDa | Furin-like enzymes | Another designation for the propeptide-cleaved form. Can degrade the chondroitin sulfate-bearing region of aggrecan. | [5] |

| p60 | 60 kDa | MMPs (e.g., MT4-MMP), Autocatalysis | Truncated form with enhanced aggrecanase activity. | [4][6] |

| p53 | 53 kDa | MT4-MMP | Further truncated form required for cleavage at the Glu373-Ala374 site in the aggrecan interglobular domain. | [7] |

| p50 | 50 kDa | MMPs, Autocatalysis | Active truncated form. | [4] |

| p40 | 40 kDa | Autocatalysis | Exhibits reduced affinity for sulfated glycosaminoglycans. | [8] |

Glycosylation: A Modulator of Secretion and Function

Contrary to some earlier reports, recent evidence has established that ADAMTS4 is a glycosylated enzyme. This includes C-mannosylation and likely N-linked glycosylation, which play crucial roles in the proper folding, processing, secretion, and enzymatic activity of ADAMTS4.

Quantitative Data: Glycosylation Sites and Their Roles

| Modification Type | Site(s) | Experimental Evidence | Functional Role | Reference(s) |

| C-mannosylation | Trp404, Trp523, Trp526, Trp529 | LC-MS/MS | Essential for proper protein processing, intracellular trafficking, secretion, and enzymatic activity. | [9] |

| N-linked glycosylation | Asn68 (predicted) | Database annotation | Potentially involved in secretion and folding. | [10] |

Signaling Pathways Regulating ADAMTS4 Post-Translational Modifications

The PTMs of ADAMTS4 are not static events but are dynamically regulated by extracellular signals, particularly pro-inflammatory cytokines and growth factors.

Interleukin-1 (IL-1) Signaling

IL-1 is a potent inducer of cartilage degradation in arthritis. It does not significantly increase the overall abundance of ADAMTS4 protein but rather promotes its activation from a constitutively produced pool. This activation involves the MAPK signaling pathway, leading to the processing of ADAMTS4.

Transforming Growth Factor-β (TGF-β) Signaling

TGF-β has a more complex role. While it can have protective effects on cartilage, it has also been shown to increase the expression and activity of ADAMTS4. TGF-β signaling upregulates ADAMTS4 at the mRNA level, leading to increased protein synthesis and subsequent secretion of the active enzyme.

Cell Surface Activation Complex

A key mechanism for ADAMTS4 activation involves a trimolecular complex on the cell surface, consisting of ADAMTS4, MT4-MMP, and the syndecan-1 proteoglycan. This complex facilitates the C-terminal processing of ADAMTS4, leading to its full activation.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of transforming growth factor-beta on aggrecanase production and proteoglycan degradation by human chondrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein C-Mannosylation and C-Mannosyl Tryptophan in Chemical Biology and Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of the proteolytic activity of ADAMTS4 (aggrecanase-1) by C-terminal truncation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induction of aggrecanase 1 (ADAM-TS4) by interleukin-1 occurs through activation of constitutively produced protein [pubmed.ncbi.nlm.nih.gov]

- 6. ADAMTS proteinases: a multi-domain, multi-functional family with roles in extracellular matrix turnover and arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ADAMTS4 (aggrecanase-1) activation on the cell surface involves C-terminal cleavage by glycosylphosphatidyl inositol-anchored membrane type 4-matrix metalloproteinase and binding of the activated proteinase to chondroitin sulfate and heparan sulfate on syndecan-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Autocatalytic cleavage of ADAMTS-4 (Aggrecanase-1) reveals multiple glycosaminoglycan-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Requirement for C-mannosylation to be secreted and activated a disintegrin and metalloproteinase with thrombospondin motifs 4 (ADAMTS4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Canonical Transforming Growth Factor-β Signaling Regulates Disintegrin Metalloprotease Expression in Experimental Renal Fibrosis via miR-29 - PMC [pmc.ncbi.nlm.nih.gov]

ADAMTS4 Expression in Human Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expression of ADAM metallopeptidase with thrombospondin type 1 motif 4 (ADAMTS4) across various human tissues. ADAMTS4, also known as aggrecanase-1, is a secreted zinc-dependent endopeptidase critical in extracellular matrix (ECM) remodeling. Its primary substrate is aggrecan, a major proteoglycan in articular cartilage, making ADAMTS4 a key player in cartilage degradation and a major therapeutic target in osteoarthritis.[1][2][3] This guide details its expression patterns, the experimental methodologies used for its detection, and the signaling pathways that regulate its expression.

Data Presentation: ADAMTS4 Expression Levels

The expression of ADAMTS4 varies significantly across different human tissues at both the mRNA and protein levels. The following tables summarize quantitative and semi-quantitative data from multiple sources, including RNA-Sequencing and immunohistochemistry studies.

Table 1: ADAMTS4 mRNA Expression in Normal Human Tissues

The following data, primarily derived from the Human Protein Atlas which combines data from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas (HPA) project, represents normalized TPM (nTPM) values.[4]

| Tissue Group | Tissue | Consensus nTPM | RNA Distribution & Specificity |

| Adipose & Soft Tissue | Adipose Tissue | 19.3 | Detected in many; Tissue enhanced |

| Smooth Muscle | 10.3 | Detected in many; Low tissue specificity | |

| Skeletal Muscle | 0.2 | Detected in many; Low tissue specificity | |

| Central Nervous System | Cerebral Cortex | 1.8 | Detected in many; Low tissue specificity |

| Hippocampus | 3.3 | Detected in many; Low tissue specificity | |

| Spinal Cord | 5.2 | Detected in many; Low tissue specificity | |

| Cardiovascular System | Heart Muscle | 0.5 | Detected in many; Low tissue specificity |

| Aortic Tissue (Normal) | Low | - | |

| Gastrointestinal Tract | Esophagus | 0.8 | Detected in many; Low tissue specificity |

| Stomach | 1.1 | Detected in many; Low tissue specificity | |

| Small Intestine | 1.0 | Detected in many; Low tissue specificity | |

| Colon | 1.1 | Detected in many; Low tissue specificity | |

| Glandular Tissues | Salivary Gland | 0.5 | Detected in many; Low tissue specificity |

| Pancreas | 0.3 | Detected in many; Low tissue specificity | |

| Thyroid Gland | 1.2 | Detected in many; Low tissue specificity | |

| Hematopoietic System | Bone Marrow | 0.7 | Detected in many; Low tissue specificity |

| Lymph Node | 0.4 | Detected in many; Low tissue specificity | |

| Spleen | 0.3 | Detected in many; Low tissue specificity | |

| Liver & Gallbladder | Liver | 0.2 | Detected in many; Low tissue specificity |

| Lung & Respiratory System | Lung | 0.6 | Detected in many; Low tissue specificity |

| Renal & Urinary System | Kidney | 0.3 | Detected in many; Low tissue specificity |

| Reproductive System | Ovary | 17.5 | Detected in many; Tissue enhanced |

| Testis | 0.2 | Detected in many; Low tissue specificity | |

| Uterine Tube | 24.3 | Detected in many; Low tissue specificity | |

| Connective & Skeletal | Cartilage (Normal) | Low/Constitutive | - |

| Synovium (Normal) | Low | - |

Note: "Tissue enhanced" indicates that nTPM levels are at least five-fold higher in a particular tissue compared to the average of all other tissues.[4]

Table 2: ADAMTS4 Protein Expression and Pathological Regulation

This table summarizes semi-quantitative protein expression data from immunohistochemistry (IHC) and highlights tissues where ADAMTS4 expression is significantly altered in pathological conditions.

| Tissue | Normal Expression Level (IHC) | Pathological Condition | Change in Expression | Key Cell Types |

| Articular Cartilage | Low to negligible | Osteoarthritis (OA) | Predominantly Expressed / Upregulated [1] | Chondrocytes[1] |

| Synovium | Low | Osteoarthritis (OA) | Downregulated (mRNA)[5] | Synovial Fibroblasts |

| Synovial Fluid | Undetectable in most normal cases | Osteoarthritis (OA), Joint Injury | Increased Activity (Correlates with inflammation & effusion)[6] | - |

| Central Nervous System | Moderate (most abundant in CNS)[4] | Kainic Acid-Induced Seizures | Markedly Increased (mRNA)[7] | Neurons, Astrocytes[7][8] |

| Lung | Low | Lung Cancer | Significantly Upregulated [9][10] | Cancer Cells |

| Colon | Low | Colorectal Cancer (CRC) | Overexpressed [11] | Cancer Cells (cytoplasmic)[11] |

| Aorta | Low | Thoracic Aortic Aneurysm/Dissection | Significantly Increased [12][13] | Smooth Muscle Cells, Macrophages[13] |

| Kidney | Low | Chronic Kidney Disease (CKD) | Increased (in interstitial compartment)[14] | Peritubular Capillaries, Interstitial Stroma[14] |

| Oligodendrocytes | Low in precursors (OPCs) | Differentiating Oligodendrocytes | Markedly Upregulated [15] | Differentiating Oligodendrocytes[15] |

Experimental Protocols

Accurate assessment of ADAMTS4 expression requires robust and specific methodologies. Below are detailed protocols for key experimental techniques cited in the literature.

Immunohistochemistry (IHC) for ADAMTS4 Protein Localization

This protocol is a generalized procedure for detecting ADAMTS4 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER).

-

Immerse slides in a retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0).

-

Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature for 20 minutes.

-

Rinse with phosphate-buffered saline (PBS).

-

-

Blocking and Permeabilization:

-

Quench endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide in methanol for 15 minutes.

-

Rinse with PBS.

-

Block non-specific binding by incubating with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-ADAMTS4 antibody (e.g., rabbit polyclonal) in the blocking buffer to the manufacturer's recommended concentration.

-

Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody and Detection:

-

Rinse slides with PBS (3 changes, 5 minutes each).

-

Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.

-

Rinse with PBS.

-

Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

-

Develop the signal using a chromogen substrate like 3,3'-Diaminobenzidine (DAB) until the desired stain intensity is reached.

-

Rinse with distilled water to stop the reaction.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin for 30-60 seconds.

-

"Blue" the stain in running tap water.

-

Dehydrate through a graded series of ethanol and clear in xylene.

-

Mount with a permanent mounting medium.

-

-

Analysis:

Western Blotting for ADAMTS4 Protein Quantification

This protocol describes the detection of ADAMTS4 in protein lysates from tissues or cultured cells.

-

Protein Extraction:

-

Homogenize tissue samples or lyse cultured cells in RIPA buffer supplemented with a protease inhibitor cocktail.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins on a 4-20% gradient or 10% SDS-polyacrylamide gel. Multiple bands may be detected, representing the full-length protein and its processed fragments (~68, ~53, and 30 kDa).[16]

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ADAMTS4 antibody diluted in the blocking buffer overnight at 4°C.

-

-

Detection:

-

Wash the membrane with TBST (3 changes, 10 minutes each).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager or X-ray film.

-

-

Analysis:

-

Perform densitometric analysis of the bands using software like ImageJ. Normalize the ADAMTS4 signal to a loading control protein (e.g., β-actin or GAPDH).[17]

-

Quantitative Real-Time PCR (qPCR) for ADAMTS4 mRNA Expression

This protocol outlines the measurement of ADAMTS4 transcript levels.

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from tissue samples or cells using a TRIzol-based method or a commercial kit.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qPCR Reaction:

-

Prepare a reaction mix containing cDNA template, forward and reverse primers specific for human ADAMTS4, and a SYBR Green or TaqMan-based qPCR master mix.

-

Example Primer Sequences (SYBR Green):

-

Forward: 5'-AAGGACGGAGACGACGACTAT-3'

-

Reverse: 5'-GTAGAGGACGGCTCCAGGTT-3'

-

-

Perform the qPCR reaction in a real-time thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for ADAMTS4 and one or more stable housekeeping genes (e.g., GAPDH, ACTB).

-

Calculate the relative expression of ADAMTS4 using the ΔΔCt method. This normalizes the ADAMTS4 Ct value to the housekeeping gene(s) and compares it to a control or calibrator sample.[18]

-

Visualizations: Pathways and Workflows

Signaling Pathways Regulating ADAMTS4 Expression

Pro-inflammatory cytokines, particularly Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), are potent inducers of ADAMTS4 expression, especially in joint tissues.[19][20] This induction is mediated by complex intracellular signaling cascades. The diagram below illustrates the key pathways involved.

Caption: Pro-inflammatory regulation of ADAMTS4 expression.

Experimental Workflow for Tissue Expression Analysis

The following diagram outlines a typical workflow for investigating ADAMTS4 expression in human tissue samples, from acquisition to data interpretation.

Caption: Workflow for ADAMTS4 expression analysis in tissues.

Role of ADAMTS4 in Osteoarthritis Pathogenesis

ADAMTS4 is a central enzyme in the catabolic processes that drive the degradation of articular cartilage in osteoarthritis. Its activity leads to the breakdown of the essential proteoglycan aggrecan, resulting in loss of cartilage integrity and function.

Caption: The role of ADAMTS4 in osteoarthritis cartilage degradation.

References

- 1. Expression of ADAMTS4 (aggrecanase-1) in human osteoarthritic cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The regulation of the ADAMTS4 and ADAMTS5 aggrecanases in osteoarthritis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ADAMTS-4 and ADAMTS-5: key enzymes in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tissue expression of ADAMTS4 - Summary - The Human Protein Atlas [proteinatlas.org]

- 5. Expression profiling of metalloproteinases and their inhibitors in synovium and cartilage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ADAMTS-4 activity in synovial fluid as a biomarker of inflammation and effusion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ADAMTS expression and function in central nervous system injury and disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Insights into ADAMTS Metalloproteases in the Central Nervous System [mdpi.com]

- 9. ADAMTS4 exacerbates lung cancer progression via regulating c-Myc protein stability and activating MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ADAMTS4 is upregulated in colorectal cancer and could be a useful prognostic indicator of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assessing Serum Levels of ADAMTS1 and ADAMTS4 as New Biomarkers for Patients with Type A Acute Aortic Dissection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ADAMTS-1 and ADAMTS-4 levels are Elevated in Thoracic Aortic Aneurysms and Dissections - PMC [pmc.ncbi.nlm.nih.gov]

- 14. First Characterization of ADAMTS-4 in Kidney Tissue and Plasma of Patients with Chronic Kidney Disease—A Potential Novel Diagnostic Indicator - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jneurosci.org [jneurosci.org]

- 16. ADAMTS4 Polyclonal Antibody (PA1-1749A) [thermofisher.com]

- 17. Mechanisms involved in suppression of ADAMTS4 expression in synoviocytes by high molecular weight hyaluronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The quantification of ADAMTS4 and 8 expression and selection of reference genes for quantitative real-time PCR analysis in myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. clinexprheumatol.org [clinexprheumatol.org]

- 20. Regulation of ADAMTS Proteases - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Inhibitors of ADAMTS4 Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A Disintegrin and Metalloproteinase with Thrombospondin motifs 4 (ADAMTS4), also known as aggrecanase-1, is a key enzyme implicated in the degradation of aggrecan, a major component of the extracellular matrix in articular cartilage.[1] Its proteolytic activity is a critical factor in the pathogenesis of osteoarthritis and other degenerative joint diseases.[2] Consequently, the inhibition of ADAMTS4 presents a promising therapeutic strategy. While numerous synthetic inhibitors have been developed, the body possesses its own sophisticated regulatory mechanisms involving endogenous inhibitors. This technical guide provides an in-depth overview of the primary endogenous inhibitors of ADAMTS4 activity, focusing on their quantitative inhibitory profiles, the experimental methodologies used for their characterization, and the signaling pathways governing their function.

Core Endogenous Inhibitors of ADAMTS4

The two principal endogenous inhibitors of ADAMTS4 identified to date are Tissue Inhibitor of Metalloproteinase-3 (TIMP-3) and Alpha-2-Macroglobulin (α2M).

Tissue Inhibitor of Metalloproteinase-3 (TIMP-3)

TIMP-3 is a member of the TIMP family of proteins that regulate the activity of most matrix metalloproteinases (MMPs) and ADAMTSs.[3][4] Among the four TIMP members, TIMP-3 is the most potent endogenous inhibitor of ADAMTS4.[5][6] Its inhibitory action is crucial for maintaining the integrity of the extracellular matrix.

Alpha-2-Macroglobulin (α2M)

Alpha-2-Macroglobulin is a large plasma glycoprotein that acts as a broad-spectrum protease inhibitor.[7] Its unique mechanism of action allows it to inhibit a wide variety of proteases, including ADAMTS4, through a "trapping" mechanism.[8]

Quantitative Inhibition Data

The inhibitory potency of TIMPs and α2M against ADAMTS4 has been quantified using various kinetic parameters. The following tables summarize the key quantitative data for easy comparison.